![molecular formula C7H6N2O2 B11757774 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is an organic compound that features a fused pyrrole and pyridine ring system. This compound is notable for its potential biological activities and is often studied for its applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide under basic conditions . This reaction yields the desired compound through a series of oxidation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridines.
科学的研究の応用
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the hydroxyl group.
Pyrrolopyrazine derivatives: These compounds also feature a fused pyrrole ring but with different biological activities.
7-azaindole: Another nitrogen-containing heterocycle with distinct properties.
Uniqueness
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is unique due to its specific hydroxylation pattern, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
4-hydroxy-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-6(11)9-7-4(5)1-2-8-7/h1-3H,(H3,8,9,10,11) |
InChIキー |
WVKIKRMUOXKCDC-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


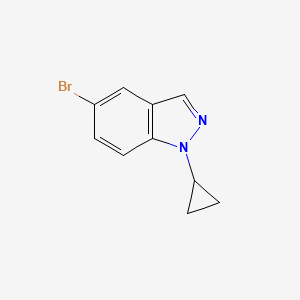
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

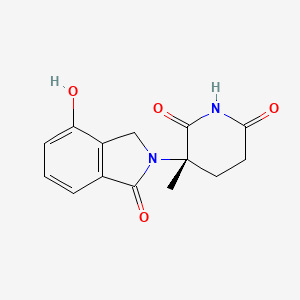
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

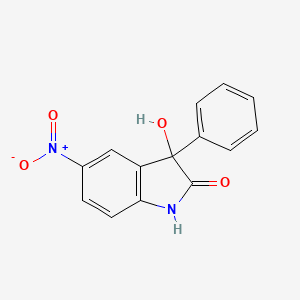
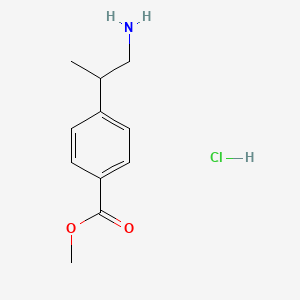
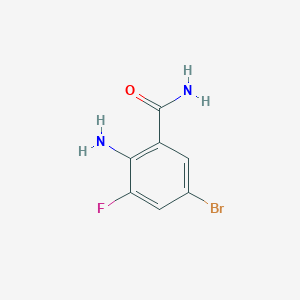

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

